molecular formula C15H12INO2 B4199042 2-[(2-iodobenzyl)oxy]-3-methoxybenzonitrile

2-[(2-iodobenzyl)oxy]-3-methoxybenzonitrile

Cat. No. B4199042
M. Wt: 365.16 g/mol
InChI Key: YRUAGFXNWXGKMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-iodobenzyl)oxy]-3-methoxybenzonitrile, also known as IBOMe, is a chemical compound that belongs to the family of phenethylamines. It is a synthetic derivative of the psychedelic drug 2C-I, which is known for its hallucinogenic effects. IBOMe is a potent psychoactive compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

2-[(2-iodobenzyl)oxy]-3-methoxybenzonitrile acts as a partial agonist at the serotonin 2A receptor, which leads to an increase in the activity of this receptor. This increase in activity results in changes in the levels of various neurotransmitters such as dopamine, norepinephrine, and serotonin. These changes in neurotransmitter levels are thought to be responsible for the psychoactive effects of this compound.
Biochemical and Physiological Effects:
The psychoactive effects of this compound include altered perception, mood, and cognition. It has been reported to induce visual and auditory hallucinations, changes in time perception, and altered emotional states. This compound has also been shown to increase heart rate, blood pressure, and body temperature, which can lead to potentially harmful physiological effects.

Advantages and Limitations for Lab Experiments

2-[(2-iodobenzyl)oxy]-3-methoxybenzonitrile has several advantages for use in laboratory experiments. It is a potent and selective agonist for the serotonin 2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, this compound is also a potent psychoactive compound, which can make it difficult to study in vivo. Additionally, the potential for harmful physiological effects makes it important to use caution when working with this compound in laboratory settings.

Future Directions

There are several potential future directions for research on 2-[(2-iodobenzyl)oxy]-3-methoxybenzonitrile. One area of interest is the potential therapeutic applications of this compound for the treatment of mental health disorders such as depression and anxiety. Another area of interest is the development of new compounds that are derived from this compound and have improved pharmacological profiles. Additionally, further research is needed to better understand the mechanisms of action and potential harmful effects of this compound.

Scientific Research Applications

2-[(2-iodobenzyl)oxy]-3-methoxybenzonitrile has been studied extensively in the field of neuroscience due to its potential as a therapeutic agent for the treatment of various mental health disorders. It has been found to have a high affinity for the serotonin 2A receptor, which is involved in the regulation of mood, cognition, and perception. This compound has been shown to have a similar pharmacological profile to other psychedelic compounds such as LSD and psilocybin, which have been studied for their potential therapeutic effects.

properties

IUPAC Name

2-[(2-iodophenyl)methoxy]-3-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12INO2/c1-18-14-8-4-6-11(9-17)15(14)19-10-12-5-2-3-7-13(12)16/h2-8H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUAGFXNWXGKMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2I)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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